molecular formula C13H24N2O2S B12948012 tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate

tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B12948012
M. Wt: 272.41 g/mol
InChI Key: AWWUZGQFUWUVEW-UHFFFAOYSA-N
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Description

tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate: is a synthetic organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a thietan-3-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the tert-Butyl Ester Group: This step involves the reaction of the pyrrolidine ring with tert-butyl chloroformate in the presence of a base like triethylamine.

    Attachment of the Thietan-3-ylamino Group: The final step involves the nucleophilic substitution reaction where the thietan-3-ylamino group is introduced using a suitable thietan-3-ylamine derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate can undergo oxidation reactions, particularly at the thietan ring, leading to sulfoxide or sulfone derivatives.

    Reduction: The compound can be reduced under mild conditions to modify the functional groups attached to the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced amines or alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of pyrrolidine derivatives with biological targets. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate exerts its effects depends on its interaction with molecular targets. The pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The thietan-3-ylamino group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-aminopyrrolidine-1-carboxylate
  • tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl 3-((methylamino)methyl)pyrrolidine-1-carboxylate

Uniqueness

What sets tert-Butyl 3-((thietan-3-ylamino)methyl)pyrrolidine-1-carboxylate apart is the presence of the thietan-3-ylamino group. This group introduces unique chemical properties and potential biological activities not found in similar compounds. The thietan ring can participate in unique chemical reactions, providing opportunities for the development of novel derivatives.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific fields.

Properties

Molecular Formula

C13H24N2O2S

Molecular Weight

272.41 g/mol

IUPAC Name

tert-butyl 3-[(thietan-3-ylamino)methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2S/c1-13(2,3)17-12(16)15-5-4-10(7-15)6-14-11-8-18-9-11/h10-11,14H,4-9H2,1-3H3

InChI Key

AWWUZGQFUWUVEW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CNC2CSC2

Origin of Product

United States

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